molecular formula C14H15NO3 B12911941 2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid CAS No. 922499-40-9

2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12911941
CAS No.: 922499-40-9
M. Wt: 245.27 g/mol
InChI Key: IHVJFDIMTWTGEU-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse biological and pharmaceutical properties. This compound belongs to the class of 4-hydroxy-2-quinolones, which are known for their significant roles in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ethyl 1R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates as starting materials . The reaction conditions often include the use of alkaline hydrolysis, which, however, may not always be applicable due to the formation of inert salts at the 4-OH group .

Industrial Production Methods

Industrial production methods for this compound are less frequently documented. the synthesis of related compounds often involves high-temperature transesterification or ester hydrolysis . These methods are optimized to achieve high yields and purity, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines and alkoxides.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and pharmacokinetic properties. Its ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

922499-40-9

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-methyl-4-oxo-1-propylquinoline-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-3-8-15-9(2)12(14(17)18)13(16)10-6-4-5-7-11(10)15/h4-7H,3,8H2,1-2H3,(H,17,18)

InChI Key

IHVJFDIMTWTGEU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=O)C2=CC=CC=C21)C(=O)O)C

Origin of Product

United States

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